Esculeoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

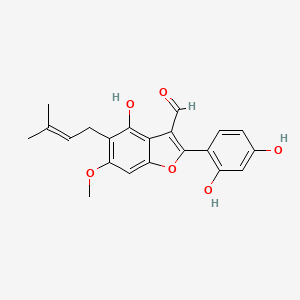

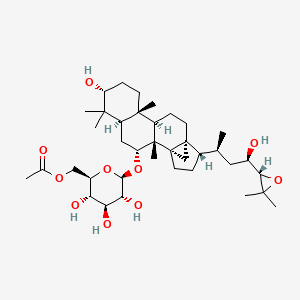

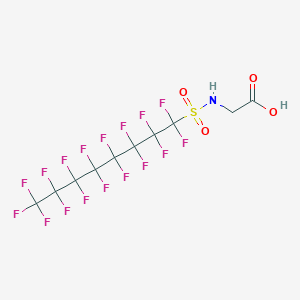

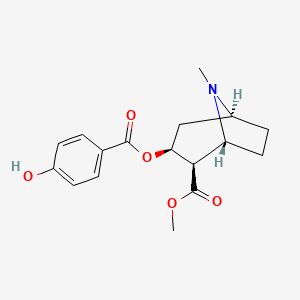

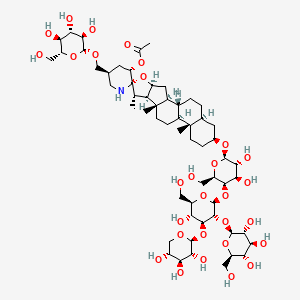

Esculeoside A is a steroid saponin that is spirosolane-3,23,27-triol in which the hydroxy group at position 23 is acetylated and the hydroxy groups at positions 3 and 27 are glycosylated by lycotetraosyl and a beta-D-glucopyranosyl moieties respectively. Isolated from the fruits of Lycopersicon esculentum, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a saponin, a steroid alkaloid, an azaspiro compound, an oxaspiro compound and a steroid saponin.

科学的研究の応用

1. Bioactive Properties and Health Benefits

- Cholesterol and Atherosclerosis : Esculeoside A shows significant potential in reducing cholesterol levels and ameliorating atherosclerosis. It inhibits the accumulation of cholesterol esters in macrophages and reduces serum levels of cholesterol, triglycerides, and LDL-cholesterol in mice, indicating a beneficial impact on cardiovascular health (Nohara et al., 2010).

- Hypoglycemic Effects : Research demonstrates that this compound has hypoglycemic effects, potentially offering therapeutic benefits for diabetes management. It activates AMPK and upregulates IRS-1, thus aiding in glucose regulation (Yang et al., 2019).

2. Dermatological Applications

- Anti-inflammatory and Dermatitis Treatment : this compound exhibits anti-inflammatory properties and is effective in treating experimental dermatitis in mice. It inhibits hyaluronidase activity and reduces skin clinical scores and scratching frequency, suggesting its potential as a treatment for skin conditions like dermatitis (Zhou et al., 2016).

3. Immunological Impact

- Modulation of T Lymphocyte Activation : this compound impacts the immune system by modulating T lymphocyte activation. It affects the differentiation of Th2, Th1, and Treg subunits, reducing CD4+ T-lymphocyte activation. This aspect could have significant implications for immune-related conditions and allergies (Zhou et al., 2022).

4. Potential in Cancer Therapy

- Anticancer Properties : this compound shows promise in cancer therapy, though direct studies on its anticancer effects are limited. The mechanisms through which it might affect cancer cells include modulation of signaling pathways and apoptosis induction, warranting further investigation.

5. Agricultural and Nutritional Significance

- Content Variation in Tomatoes : The content of this compound varies in different tomato varieties and is influenced by maturation and processing. Understanding these variations is crucial for maximizing its health benefits through dietary sources and potential supplementation (Manabe et al., 2010).

特性

分子式 |

C58H95NO29 |

|---|---|

分子量 |

1270.4 g/mol |

IUPAC名 |

[(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |

InChI |

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58-/m0/s1 |

InChIキー |

VSQBWNYALURFOT-ZSFCQSFNSA-N |

異性体SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@]11[C@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

正規SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

同義語 |

esculeoside A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。